molecular formula C23H31N5O6 B12388759 Ac-GAK-AMC

Ac-GAK-AMC

Cat. No.: B12388759
M. Wt: 473.5 g/mol
InChI Key: YMVGVQDYIOBRJU-KSSFIOAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-GAK-AMC is a fluorescent substrate used to measure protease activity. The compound consists of a peptide sequence (Ac-Gly-Ala-Lys) conjugated to a fluorescent group, 7-amino-4-methylcoumarin (AMC). In the presence of protease, this compound is hydrolyzed to release the fluorescent AMC, which can be detected and measured .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-GAK-AMC is synthesized through solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a resin-bound peptide chain. The peptide sequence Ac-Gly-Ala-Lys is assembled, and the AMC group is attached to the lysine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The product is typically stored as a dry powder at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Ac-GAK-AMC primarily undergoes hydrolysis in the presence of proteases. This reaction cleaves the peptide bond between the lysine residue and the AMC group, releasing the fluorescent AMC .

Common Reagents and Conditions

The hydrolysis reaction requires the presence of specific proteases, such as histone deacetylases (HDACs). The reaction is typically carried out in buffered aqueous solutions at physiological pH and temperature .

Major Products Formed

The major product formed from the hydrolysis of this compound is the fluorescent compound 7-amino-4-methylcoumarin (AMC) .

Mechanism of Action

Ac-GAK-AMC exerts its effects through hydrolysis by proteases. The protease cleaves the peptide bond between the lysine residue and the AMC group, releasing the fluorescent AMC. The fluorescence intensity is proportional to the protease activity, allowing for quantitative measurement .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-GAK-AMC is unique due to its specific peptide sequence and its application in measuring a wide range of protease activities. Its high sensitivity and specificity make it a valuable tool in various research fields .

Properties

Molecular Formula

C23H31N5O6

Molecular Weight

473.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide

InChI

InChI=1S/C23H31N5O6/c1-13-10-21(31)34-19-11-16(7-8-17(13)19)27-23(33)18(6-4-5-9-24)28-22(32)14(2)26-20(30)12-25-15(3)29/h7-8,10-11,14,18H,4-6,9,12,24H2,1-3H3,(H,25,29)(H,26,30)(H,27,33)(H,28,32)/t14-,18-/m0/s1

InChI Key

YMVGVQDYIOBRJU-KSSFIOAISA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C

Origin of Product

United States

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